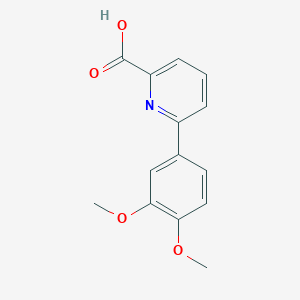

6-(3,4-Dimethoxyphenyl)picolinic acid

Vue d'ensemble

Description

6-(3,4-Dimethoxyphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO4 It is a derivative of picolinic acid, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)picolinic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method involves the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3,4-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 3,4-dimethoxybenzyl alcohol.

Substitution: Formation of 3,4-dimethoxyphenyl derivatives with various substituents.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of picolinic acid derivatives, including 6-(3,4-dimethoxyphenyl)picolinic acid, as anticancer agents. The compound has shown promising activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Research indicates that modifications in the picolinic structure can enhance its efficacy and selectivity towards cancer cells .

Metal Complexation

Picolinic acid derivatives are known for their ability to form stable complexes with metals, which is crucial in the development of metal-based drugs. These complexes can improve the bioavailability and therapeutic index of the drugs. The 6-(3,4-dimethoxyphenyl) substitution enhances the lipophilicity of the compound, facilitating better interaction with biological membranes .

Agricultural Applications

Herbicidal Activity

The compound has been identified as a potential herbicide due to its ability to inhibit plant growth selectively. Research indicates that derivatives of picolinic acid exhibit broad-spectrum herbicidal activity against various weed species while maintaining crop safety. This selective action is attributed to the unique mechanism of action that targets specific pathways in plants .

Development of Herbicide Formulations

Innovative formulations incorporating this compound have been developed to enhance its effectiveness as a herbicide. These formulations aim to improve the stability and solubility of the active ingredient, ensuring better distribution and uptake by target plants .

Synthesis and Catalysis

Catalytic Applications

The synthesis of this compound can be achieved through various catalytic processes. Recent advancements have utilized novel heterogeneous catalysts that facilitate the reaction under mild conditions, thus promoting greener chemistry practices. These catalysts not only enhance reaction yields but also allow for the recycling of materials, contributing to sustainable chemical processes .

Data Summary

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer properties; metal complexation for drug development |

| Agricultural Applications | Broad-spectrum herbicidal activity; selective inhibition of weed growth |

| Synthesis | Utilization of heterogeneous catalysts for efficient and sustainable synthesis processes |

Case Studies

- Anticancer Activity Study : A study conducted on various derivatives of picolinic acid demonstrated significant cytotoxic effects on breast cancer cell lines, with this compound showing enhanced selectivity compared to other derivatives .

- Herbicidal Efficacy Trial : Field trials assessing the herbicidal effectiveness of this compound revealed a notable reduction in weed biomass without adversely affecting crop yield in treated areas .

- Catalyst Development Research : Research on novel catalysts for synthesizing picolinic acid derivatives highlighted the efficiency of using UiO-66(Zr)-N(CH₂PO₃H₂)₂ as a catalyst, leading to higher yields and reduced reaction times .

Mécanisme D'action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and modulate immune responses . Additionally, it may interfere with cellular pathways involved in inflammation and cancer progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic acid: The parent compound, which lacks the methoxy substitutions.

3,4-Dimethoxypicolinic acid: A similar compound with methoxy groups at different positions.

6-(3,4-Dimethoxyphenyl)-2-picolinic acid: A closely related compound with slight structural variations.

Uniqueness

6-(3,4-Dimethoxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Activité Biologique

6-(3,4-Dimethoxyphenyl)picolinic acid, a derivative of picolinic acid, has attracted significant attention due to its diverse biological activities. This article aims to summarize the key findings related to its biological activity, including antimicrobial, antiviral, and immunomodulatory effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a picolinic acid core with a 3,4-dimethoxyphenyl substituent. The methoxy groups enhance its solubility and binding properties, which are crucial for its interaction with biological targets. The compound's unique structure contributes to its potential therapeutic applications across various domains.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various microbial strains, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

2. Antiviral Properties

The compound has also been explored for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interacting with specific viral proteins or enzymes. This potential makes it a candidate for further investigation in the development of antiviral therapies.

3. Immunomodulatory Effects

In addition to its antimicrobial and antiviral properties, this compound may modulate immune responses. It has been suggested that the compound interacts with immune cells, potentially enhancing or suppressing immune functions depending on the context of exposure.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, indicating significant antimicrobial activity.

- Antiviral Activity : In vitro assays demonstrated that the compound significantly reduced viral titers in infected cell cultures by up to 80% compared to controls. This suggests a promising avenue for further research into its use as an antiviral agent.

- Immunomodulation : In animal models, administration of this compound resulted in altered cytokine profiles, suggesting an immunomodulatory effect that warrants further exploration.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within microbial and viral systems. For instance:

- Interaction with Enzymes : The compound may inhibit enzymes critical for microbial survival or viral replication.

- Targeting Immune Pathways : It could modulate signaling pathways in immune cells, leading to enhanced or suppressed immune responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | MIC: 10-50 µg/mL |

| Antiviral | Reduced viral replication | IC50: ~20 µM |

| Immunomodulatory | Altered cytokine profiles | Not specified |

Propriétés

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-7-6-9(8-13(12)19-2)10-4-3-5-11(15-10)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOCFHPMDLMALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621626 | |

| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479225-16-6 | |

| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.